Empa

概述

描述

恩格列净是一种选择性钠-葡萄糖共转运蛋白 2 (SGLT2) 抑制剂。 它主要用于治疗 2 型糖尿病,通过抑制肾脏对葡萄糖的重吸收来降低血糖水平 . 恩格列净也显示出心血管益处,包括降低因心力衰竭和心血管死亡而住院的风险 .

准备方法

合成路线和反应条件

恩格列净通过一个多步骤过程合成,涉及几个关键中间体。合成通常从制备苄基保护的葡萄糖衍生物开始,该衍生物经过一系列反应,包括糖基化、脱保护和与苄基苯基的偶联。 最终产品在纯化和结晶后获得 .

工业生产方法

在工业环境中,恩格列净的生产涉及大规模化学合成,严格控制反应条件以确保高产率和纯度。 该过程包括使用先进技术,如高效液相色谱 (HPLC) 进行纯化和质量控制 .

化学反应分析

反应类型

恩格列净经历了几种类型的化学反应,包括:

氧化: 恩格列净可以在特定条件下被氧化以形成各种氧化产物。

还原: 还原反应可以修饰恩格列净中的官能团,可能改变其药理特性。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产品

科学研究应用

Type 2 Diabetes Management

Empagliflozin is primarily prescribed for patients with type 2 diabetes to improve glycemic control and reduce the risk of cardiovascular events. The EMPA-REG OUTCOME trial demonstrated that empagliflozin significantly reduced the risk of major adverse cardiovascular events (MACE) by 14% compared to placebo in patients with type 2 diabetes and established cardiovascular disease .

Key Findings:

- Reduction in Cardiovascular Death: A significant decrease in cardiovascular death by 38% was observed among patients treated with empagliflozin .

- Weight Loss and Blood Pressure: Patients also experienced reductions in body weight and blood pressure without significant changes in heart rate .

Cardiovascular Benefits

The cardioprotective effects of empagliflozin extend beyond glycemic control. Recent studies have suggested that empagliflozin may exert beneficial effects on heart failure patients, regardless of their diabetes status. For instance, it has been shown to reduce hospitalizations for heart failure .

Case Study: this compound-KIDNEY Trial

- This trial assessed the effect of empagliflozin on kidney disease progression and cardiovascular death among patients with chronic kidney disease (CKD). The results indicated a 28% reduction in the risk of kidney disease progression or cardiovascular death compared to placebo .

Research Findings

The following table summarizes key research findings related to the applications of empagliflozin:

作用机制

恩格列净通过选择性抑制肾脏近端小管中的 SGLT2 蛋白发挥作用。这种抑制阻止了葡萄糖从尿液中重新吸收回血液,导致葡萄糖排泄增加和血糖水平降低。 分子靶标包括 SGLT2 蛋白和参与葡萄糖代谢的相关途径 .

相似化合物的比较

类似化合物

达格列净: 另一种具有类似降血糖作用的 SGLT2 抑制剂。

卡格列净: 也是一种 SGLT2 抑制剂,但其化学结构和药代动力学特征略有不同。

依格列净: 一种较新的 SGLT2 抑制剂,具有可比的疗效和安全性.

恩格列净的独特性

恩格列净的独特性在于其对 SGLT2 的高度选择性,优于其他葡萄糖转运蛋白,这有助于其疗效和安全性。 此外,恩格列净已显示出显着的心血管益处,使其成为 2 型糖尿病和心血管风险患者的首选 .

生物活性

Empagliflozin (EMPA) is a sodium-glucose cotransporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). Its biological activity extends beyond glycemic control, demonstrating significant cardiovascular and renal protective effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

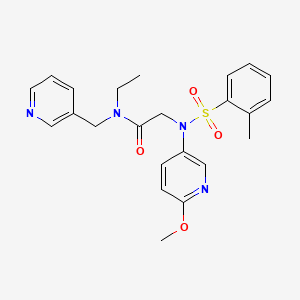

- Chemical Name : N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)-acetamide

- Purity : ≥98%

- Selectivity : Highly potent and selective OX2 receptor antagonist (IC50 values: 2.3 nM for OX2, 1900 nM for OX1) .

This compound functions by inhibiting the SGLT2 protein in the proximal renal tubules, leading to decreased glucose reabsorption and increased urinary glucose excretion. This mechanism not only helps in lowering blood sugar levels but also has implications for cardiovascular health.

Cardiovascular Benefits

The this compound-REG OUTCOME trial was a landmark study that established the cardiovascular benefits of this compound in patients with T2DM and high cardiovascular risk. Key findings include:

- Participants : Over 7,000 patients randomized to receive either empagliflozin (10 mg or 25 mg) or placebo.

- Outcomes :

Renal Protective Effects

The this compound-KIDNEY trial further demonstrated this compound's renal protective properties:

- Risk Reduction : A 28% reduction in the risk of kidney disease progression or cardiovascular death compared to placebo.

- Hospitalization : A 14% reduction in hospitalization for any cause .

Table: Summary of Key Clinical Trials Involving this compound

| Trial Name | Population | Key Findings | Follow-Up Duration |

|---|---|---|---|

| This compound-REG OUTCOME | T2DM with CVD risk | 14% reduction in MACE; 38% reduction in CV mortality | ~3 years |

| This compound-KIDNEY | Chronic kidney disease | 28% reduction in kidney disease progression risk | Ongoing |

Biological Activity in Animal Models

Research has shown that this compound also exhibits notable effects on obesity-related kidney dysfunction through modulation of the heme oxygenase-1 (HO-1)–adiponectin axis:

- In a study with C57BL/6J mice on a high-fat diet, this compound treatment resulted in:

Case Studies

- Cardiovascular Outcomes : A patient cohort from the this compound-REG OUTCOME trial showed rapid reductions in cardiovascular mortality within weeks of initiating treatment with empagliflozin.

- Renal Function Improvement : In patients with chronic kidney disease, empagliflozin treatment led to significant improvements in renal function markers, supporting its use as a standard care option for this population .

属性

IUPAC Name |

N-ethyl-2-[(6-methoxypyridin-3-yl)-(2-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S/c1-4-26(16-19-9-7-13-24-14-19)23(28)17-27(20-11-12-22(31-3)25-15-20)32(29,30)21-10-6-5-8-18(21)2/h5-15H,4,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPHTXTWFHVJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=CC=C1)C(=O)CN(C2=CN=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045254 | |

| Record name | EMPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680590-49-2 | |

| Record name | N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680590-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Empa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0680590492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 680590-49-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT87V86D7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of empagliflozin?

A1: Empagliflozin primarily acts by inhibiting SGLT2, which is responsible for glucose reabsorption in the proximal renal tubules. [, ] This inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels. []

Q2: How does empagliflozin impact cardiac energetics during ischemia/reperfusion?

A3: Empagliflozin appears to improve cardiac function and energetics during ischemia/reperfusion by promoting a metabolic shift from glucose oxidation to increased ketone utilization. [] This effect has been observed even under conditions of constant substrate supply, suggesting a direct modulation of cardiac substrate preference. []

Q3: What cardiovascular benefits have been observed with empagliflozin in clinical trials?

A4: The EMPA-REG OUTCOME trial revealed that empagliflozin significantly reduced the risk of cardiovascular death, hospitalization for heart failure, and major adverse cardiovascular events in patients with type 2 diabetes and established cardiovascular disease. [, , , , ]

Q4: Does empagliflozin offer renal protection in patients with diabetes?

A5: Evidence suggests that empagliflozin might offer renoprotective benefits. The this compound-REG OUTCOME trial reported a slower progression of kidney disease and a reduced risk of clinically relevant renal events compared to placebo in patients with type 2 diabetes at high cardiovascular risk. [, ]

Q5: Does empagliflozin impact circulating progenitor cells?

A6: Research suggests that empagliflozin treatment might influence circulating vascular progenitor cells. A sub-study of the this compound-HEART CardioLink-6 trial showed a marked increase in circulating primitive progenitor cells, particularly those expressing CD133 and CD34, after 6 months of empagliflozin treatment. [] Additionally, the treatment was associated with an increase in anti-inflammatory cells with M2 macrophage polarization. []

Q6: Has empagliflozin demonstrated efficacy in preclinical models of diabetic complications?

A7: Preclinical studies have provided valuable insights into empagliflozin's potential therapeutic applications. For instance, empagliflozin demonstrated protective effects against coronary microvascular dysfunction and reduced cardiac pericyte loss in db/db mice. [] Additionally, it mitigated inflammation and preserved blood-retinal barrier structure and function in the same mouse model, suggesting potential benefits for diabetic retinopathy. []

Q7: Are there potential applications of empagliflozin beyond diabetes?

A8: Research on the potential of empagliflozin in conditions beyond diabetes is ongoing. One study found that empagliflozin improved insulin sensitivity, dyslipidemia, and oxidative stress in the kidneys of hereditary hypertriglyceridemic rats, a nonobese, nondiabetic model of metabolic syndrome. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。